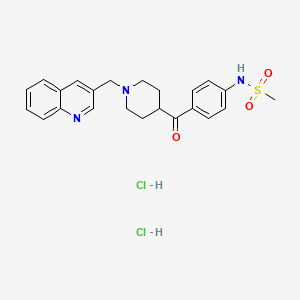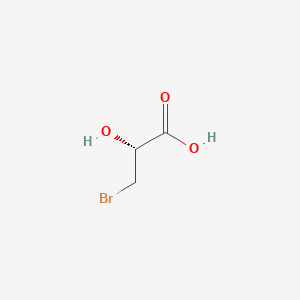
3-Bromolactic acid, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromolactic acid, ®- is a chiral compound with the molecular formula C3H5BrO3 and a molecular weight of 168.974 g/mol It is a derivative of lactic acid where a bromine atom is substituted at the third carbon position
Preparation Methods
The synthesis of 3-Bromolactic acid, ®- can be achieved through several methods. One common approach involves the bromination of lactic acid. This process typically requires the use of bromine (Br2) and a suitable solvent under controlled conditions to ensure the selective bromination at the desired position . Another method involves the reaction of acrylic acid with hydrogen bromide (HBr) under specific temperature and pressure conditions . These methods are scalable and can be adapted for industrial production.
Chemical Reactions Analysis
3-Bromolactic acid, ®- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromolactic acid, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Bromolactic acid, ®- involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
3-Bromolactic acid, ®- can be compared with other similar compounds such as bromoacetic acid, chloroacetic acid, and iodoacetic acid . While all these compounds contain a halogen atom substituted at the alpha position of a carboxylic acid, 3-Bromolactic acid, ®- is unique due to its chiral nature and the presence of a hydroxyl group. This makes it more versatile in terms of the types of reactions it can undergo and the range of applications it can be used for.
Similar Compounds
- Bromoacetic acid
- Chloroacetic acid
- Iodoacetic acid
- Fluoroacetic acid
Properties
CAS No. |
29576-79-2 |
|---|---|
Molecular Formula |
C3H5BrO3 |
Molecular Weight |
168.97 g/mol |
IUPAC Name |
(2R)-3-bromo-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H5BrO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |
InChI Key |
UKORLVILOUWVTJ-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)O)Br |
Canonical SMILES |
C(C(C(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



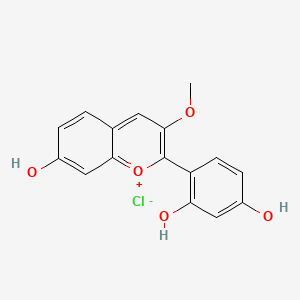
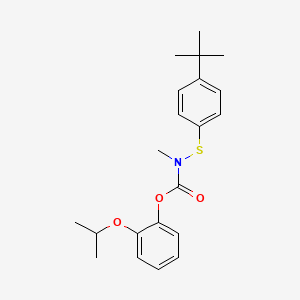

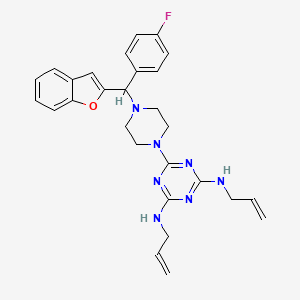

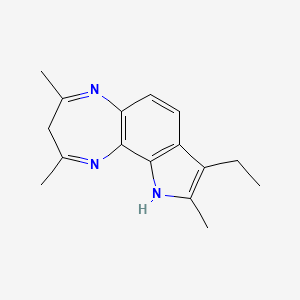
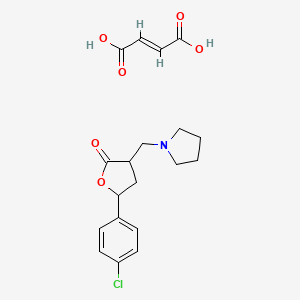
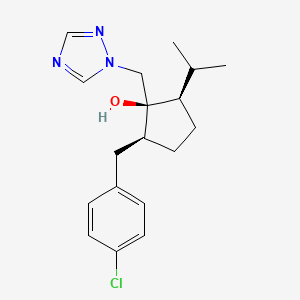

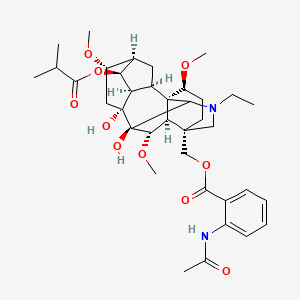
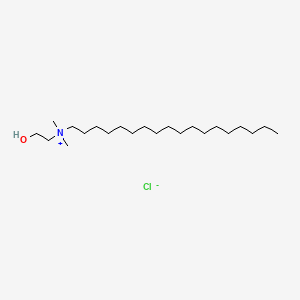
![[2-(Hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate](/img/structure/B12760826.png)
